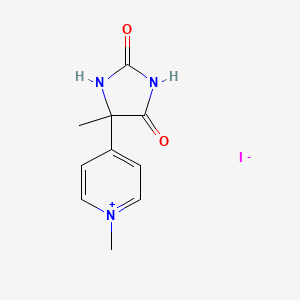

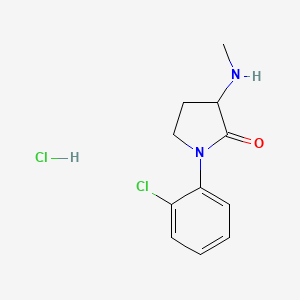

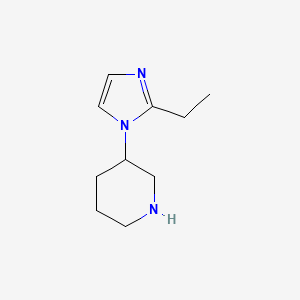

2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride

Descripción general

Descripción

“2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . These compounds are known for their ability to bind with a variety of enzymes and receptors in biological systems, thus exhibiting versatile biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing compounds often involves the use of 3-amino-1,2,4-triazole . There are several strategies for the synthesis of these compounds, and they often involve multistep synthetic routes .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole-containing compounds can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . For example, the IR absorption spectra of some 1,2,4-triazole derivatives showed two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis

1,2,4-Triazole-containing compounds are known for their widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Aplicaciones Científicas De Investigación

Agricultural and Medical Applications

1,2,4-triazole derivatives, such as the related amino-1,2,4-triazoles, have been extensively used in agriculture and medicine. In agriculture, these compounds are the basis for producing various plant protection products like insecticides, fungicides, and growth regulators. In the medical field, derivatives of 1,2,4-triazoles have been utilized in manufacturing drugs with antimicrobial effects and cardiological benefits, showcasing their diverse pharmacological activities (Nazarov et al., 2021).

Pharmaceutical Development

The broad spectrum of biological activities associated with 1,2,4-triazole derivatives underscores their importance in pharmaceutical research. These compounds have been investigated for their potential in treating various conditions due to their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The ongoing development of new triazole derivatives, including those structurally related to 2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine, continues to be a significant area of interest in drug discovery, highlighting the versatility and therapeutic potential of this class of compounds (Ferreira et al., 2013).

Material Science and Polymer Development

The incorporation of triazole derivatives into polymers has been explored for creating materials with enhanced properties. For example, polymers based on 1,2,4-triazole units have shown promise for applications in fuel cell membranes due to their thermal stability, mechanical strength, and high ionic conductivity under anhydrous conditions at elevated temperatures. This suggests potential research avenues for 2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride in developing new polymeric materials with specialized applications (Prozorova & Pozdnyakov, 2023).

Eco-Friendly Synthetic Methodologies

Research on triazole derivatives also encompasses the development of eco-friendly synthetic methods, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). These methodologies are not only environmentally sustainable but also offer advantages in terms of reaction efficiency and yield. The exploration of such green chemistry approaches could be relevant for synthesizing and studying 2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride and its analogs, contributing to more sustainable practices in chemical research (de Souza et al., 2019).

Propiedades

IUPAC Name |

2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4.2ClH/c1-4(2)6(8)7-9-5(3)10-11-7;;/h4,6H,8H2,1-3H3,(H,9,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHAIKHWVITRDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C(C(C)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride](/img/structure/B1422953.png)

![2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol](/img/structure/B1422962.png)

![N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1422963.png)

![2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride](/img/structure/B1422966.png)

![methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride](/img/structure/B1422968.png)